Antalarmin hydrochloride

Catalog No.
S690563
CAS No.
220953-69-5
M.F
C24H35ClN4
M. Wt
415.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antalarmin hydrochloride

CAS Number

220953-69-5

Product Name

Antalarmin hydrochloride

IUPAC Name

N-butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride

Molecular Formula

C24H35ClN4

Molecular Weight

415.0 g/mol

InChI

InChI=1S/C24H34N4.ClH/c1-9-11-12-27(10-2)23-21-18(6)19(7)28(24(21)26-20(8)25-23)22-16(4)13-15(3)14-17(22)5;/h13-14H,9-12H2,1-8H3;1H

InChI Key

CGDGXEDXEXACKQ-UHFFFAOYSA-N

SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl

Synonyms

N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, Monohydrochloride; N-Butyl-N-ethyl-2,5,6-trimethyl-7-(2,4,6-trimethylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, Hydrochloride;

Canonical SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C.Cl

Here are some areas of scientific research where Antalarmin hydrochloride is used:

Anxiety and Stress:

  • Researchers use Antalarmin hydrochloride in animal models to investigate its potential for treating anxiety and stress-related disorders. Studies have shown that it can block CRH-induced anxiety-like behavior in rodents.

Inflammation:

  • CRH is also implicated in inflammatory processes. Antalarmin hydrochloride's ability to block CRH signaling is being explored in the context of inflammatory diseases such as arthritis and irritable bowel syndrome [].

Understanding CRH Function:

  • Antalarmin hydrochloride is a valuable tool for researchers studying the role of CRH in various physiological processes. By selectively blocking CRH signaling, researchers can gain insights into the mechanisms by which CRH exerts its effects [].

Antalarmin hydrochloride is a selective, non-peptide antagonist of the corticotropin-releasing hormone receptor 1 (CRH1). It is primarily recognized for its role in modulating stress responses by inhibiting the release of adrenocorticotropic hormone (ACTH) in response to corticotropin-releasing hormone (CRH) stimulation. The molecular formula of Antalarmin hydrochloride is C₃₄H₄₆N₄·HCl, with a molar mass of approximately 378.564 g·mol⁻¹ . This compound is significant in research related to anxiety and stress-related disorders due to its ability to block the effects of CRH, which is involved in the body's stress response.

  • Antalarmin hydrochloride acts as a CRH1 antagonist. CRH is a neuropeptide released by the hypothalamus in response to stress. It binds to CRH1 receptors, triggering the release of adrenocorticotropic hormone (ACTH) from the pituitary gland. ACTH, in turn, stimulates the adrenal glands to produce cortisol, a stress hormone [, ].
  • By blocking CRH binding to CRH1 receptors, Antalarmin hydrochloride disrupts this pathway, leading to reduced ACTH and cortisol production, ultimately mitigating the physiological effects of stress [, , ].
  • As Antalarmin hydrochloride is primarily a research compound, detailed safety data is limited.
  • In-vitro and animal studies haven't reported significant toxicity [, ]. However, further research is needed to determine its safety profile in humans [].

Please Note:

  • The information provided is based on current scientific research and is intended for educational purposes only.
  • Antalarmin hydrochloride is not an approved medication and should not be used without the guidance of a qualified medical professional [].
Starting from simpler organic compounds. The initial synthesis was described in 1997 and has since been optimized for better yields and purity. The process typically includes:

  • Formation of Key Intermediates: Utilizing various organic reactions to build the core structure.
  • Coupling Reactions: Combining intermediates through amide or other coupling reactions to form the final product.
  • Purification: Employing chromatographic techniques to isolate and purify Antalarmin hydrochloride from by-products.

The detailed synthetic route may vary based on specific laboratory protocols but generally follows these principles .

Antalarmin exhibits notable biological activities that make it a subject of interest in neuropharmacology. It has been shown to alleviate anxiety-like behaviors in animal models, including reduced conditioned fear responses and decreased physiological reactions associated with stress, such as tremors and autonomic responses . Additionally, studies indicate that Antalarmin can reverse the inhibition of neuronal firing in specific brain regions following CRH administration, suggesting potential therapeutic applications in anxiety disorders .

Antalarmin hydrochloride is primarily utilized in research settings to study the role of CRH and its receptors in stress-related conditions. Its applications include:

  • Anxiety Research: Investigating its effects on anxiety-like behaviors and potential therapeutic benefits.
  • Stress Response Studies: Understanding the biological mechanisms underlying stress and its physiological impacts.
  • Pharmacological Testing: Serving as a reference compound for testing other CRH receptor antagonists .

Studies have demonstrated that Antalarmin interacts with various neurotransmitter systems beyond the CRH pathway. For instance, it has been shown to influence norepinephrine release in response to stressors, implicating its role in modulating sympathetic nervous system activity . Furthermore, interaction studies reveal that Antalarmin can inhibit mast cell degranulation induced by CRH, suggesting its potential anti-inflammatory properties during stress responses .

Antalarmin shares structural and functional similarities with several other compounds that act on the CRH receptor system. Notable similar compounds include:

  • CP-154,526: A close analog that also acts as a CRH1 antagonist but may have different pharmacokinetic properties.
  • NBI-30775: Another selective CRH1 antagonist with distinct chemical properties and biological effects.
  • DMP904: A compound with similar receptor interactions but differing efficacy profiles.

Comparison Table

CompoundTypeK_i (nM)Unique Features
AntalarminNon-peptide antagonist1High selectivity for CRH1
CP-154,526Non-peptide antagonist3.7Similar structure but lower potency
NBI-30775Selective antagonist5Broader spectrum of biological activity
DMP904Selective antagonist2Unique pharmacokinetic profile

Antalarmin's unique combination of high potency and selectivity for the CRH1 receptor distinguishes it from these similar compounds, making it particularly valuable for research into stress-related disorders .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

414.2550248 g/mol

Monoisotopic Mass

414.2550248 g/mol

Heavy Atom Count

29

Appearance

Assay:≥98%A crystalline solid

Dates

Modify: 2023-08-15

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